molecular formula C17H21N5O3 B2557184 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-(o-tolyl)urea CAS No. 1798675-72-5

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-(o-tolyl)urea

Cat. No. B2557184
M. Wt: 343.387
InChI Key: AREAOEHDUYBHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-(o-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Antitumor and Anticancer Applications

  • A synthetic phenoxypyrimidine urea derivative demonstrated antiproliferative effects against non-small cell lung cancer cells by inducing apoptosis through both caspase-dependent and -independent pathways and by triggering cytoprotective autophagy. Pre-treatment with an autophagy inhibitor enhanced the apoptotic effect, suggesting potential therapeutic applications for lung cancer treatment (Hyo-Sun Gil et al., 2021).

Synthesis of Imaging Agents for Neurological Disorders

  • The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease, utilized a similar compound, indicating the relevance of such chemical structures in the development of diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).

Enzyme Inhibition for Therapeutic Applications

  • A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, indicating the potential of such compounds in developing treatments for conditions associated with enzyme dysfunction (J. Vidaluc et al., 1995).

Antibacterial Activity

  • Certain 3-substituted-6-(3-ethyl-4-methylanilino)uracils demonstrated potent competitive inhibition of bacterial DNA polymerase IIIC and significant antibacterial activity against Gram-positive organisms, highlighting their potential as antibiotics (C. Zhi et al., 2005).

Synthesis of Potent Kinase Inhibitors

  • The stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 involved the creation of a specific 1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea, underscoring the significance of precise chemical synthesis in the development of cancer therapeutics (Zecheng Chen et al., 2010).

properties

IUPAC Name

1-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-5-3-4-6-13(12)19-16(23)20-14-11-18-17(24-2)21-15(14)22-7-9-25-10-8-22/h3-6,11H,7-10H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREAOEHDUYBHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-(o-tolyl)urea

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